molecular formula C6H11N3 B3173701 methyl[2-(1H-pyrazol-1-yl)ethyl]amine CAS No. 949100-10-1

methyl[2-(1H-pyrazol-1-yl)ethyl]amine

Cat. No. B3173701
CAS RN: 949100-10-1
M. Wt: 125.17 g/mol
InChI Key: CUZNBROTVLFZKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-(1H-pyrazol-1-yl)ethyl]amine is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . This compound has been used in the synthesis of various ligands and has shown catalytic properties in the oxidation reaction of catechol to o-quinone .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as this compound, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Other methods include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a methyl group and an ethylamine group . The pyrazole ring provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to a metal .


Chemical Reactions Analysis

This compound and its derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of copper (II) complexes, which showed excellent catalytic activities for the oxidation of catechol to o-quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can vary depending on its specific structure and the conditions under which it is studied. For example, one derivative was reported as a light yellow solid with a melting point of 130–133°C .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Synthesis and Bioactivities : A study focused on synthesizing hydroxymethyl pyrazole derivatives, which yielded compounds with potential antitumor, antifungal, and antibacterial activities. These compounds were characterized using various spectroscopy techniques and X-ray crystallography, revealing their geometric parameters and biological activity origins against breast cancer and microbes (Titi et al., 2020).

Catalytic Applications

Copolymerization Catalysts : Another study investigated pyrazolyl compounds for their catalytic activity in the copolymerization of CO2 and cyclohexene oxide. The zinc complexes formed were active catalysts, showing promise for the production of poly(cyclohexene carbonate) under relatively mild conditions (Matiwane et al., 2020).

Biological Activities

Cytotoxic Properties : Research on new tripodal compounds containing pyrazole moieties showed significant cytotoxic effects against tumor cell lines, with particular effectiveness against the P815 cell line. This finding highlights the potential for these compounds in cancer therapy (Kodadi et al., 2007).

Material Science

Metal Complexes and Coordination Chemistry : Studies on pyrazolyl ligands with metal ions like cobalt(II) have led to the synthesis of complexes with varied coordination geometries. These complexes have applications ranging from catalysis to the synthesis of polymers, demonstrating the versatility of pyrazolyl derivatives in material science (Choi et al., 2015).

Antimicrobial and Anticancer Agents

Antimicrobial and Anticancer Potentials : Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher activity than reference drugs, indicating their potential as therapeutic agents (Hafez et al., 2016).

Future Directions

Pyrazole-based compounds, including methyl[2-(1H-pyrazol-1-yl)ethyl]amine, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on further developments in catalytic processes relating to catecholase activity , as well as the synthesis of new drugs and bioactive chemicals .

properties

IUPAC Name

N-methyl-2-pyrazol-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-4-6-9-5-2-3-8-9/h2-3,5,7H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZNBROTVLFZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401299791
Record name N-Methyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

949100-10-1
Record name N-Methyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949100-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-pyrazole-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401299791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(1H-pyrazol-1-yl)ethyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[2-(1H-pyrazol-1-yl)ethyl]amine
Reactant of Route 2
Reactant of Route 2
methyl[2-(1H-pyrazol-1-yl)ethyl]amine
Reactant of Route 3
Reactant of Route 3
methyl[2-(1H-pyrazol-1-yl)ethyl]amine
Reactant of Route 4
Reactant of Route 4
methyl[2-(1H-pyrazol-1-yl)ethyl]amine
Reactant of Route 5
Reactant of Route 5
methyl[2-(1H-pyrazol-1-yl)ethyl]amine
Reactant of Route 6
Reactant of Route 6
methyl[2-(1H-pyrazol-1-yl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.